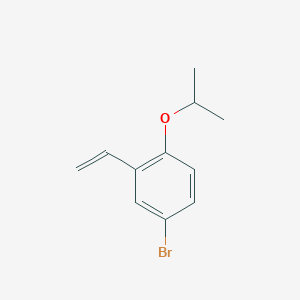

4-Bromo-1-isopropoxy-2-vinylbenzene

CAS No.: 16602-27-0

Cat. No.: VC7951560

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16602-27-0 |

|---|---|

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 4-bromo-2-ethenyl-1-propan-2-yloxybenzene |

| Standard InChI | InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 |

| Standard InChI Key | ALZZHCKOFMJWES-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C=C |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C=C |

Introduction

Structural and Molecular Characteristics

4-Bromo-1-isopropoxy-2-vinylbenzene (CAS 16602-27-0) is characterized by a benzene ring substituted with three distinct functional groups. The bromine atom at the 4-position introduces electronic effects that direct electrophilic substitution reactions, while the isopropoxy group (-OCH(CH₃)₂) at the 1-position contributes steric bulk and influences solubility. The vinyl group (-CH=CH₂) at the 2-position enables participation in cross-coupling and metathesis reactions .

Spectroscopic Properties

-

¹H NMR (CDCl₃): δ 7.39 (d, J = 8.5 Hz, 1H, Ar-H), 6.86 (d, J = 8.5 Hz, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 5.78 (dd, J = 17.6, 10.9 Hz, 1H, CH=CH₂), 5.29 (d, J = 17.6 Hz, 1H, CH=CH₂), 5.20 (d, J = 10.9 Hz, 1H, CH=CH₂), 4.58 (septet, J = 6.1 Hz, 1H, OCH(CH₃)₂), 1.38 (d, J = 6.1 Hz, 6H, OCH(CH₃)₂) .

-

¹³C NMR (CDCl₃): δ 154.1 (C-O), 137.2 (C-Br), 131.1 (CH=CH₂), 129.9 (Ar-C), 115.8 (CH=CH₂), 71.2 (OCH(CH₃)₂), 22.0 (OCH(CH₃)₂) .

-

HRMS: m/z calculated for C₁₁H₁₃BrO⁺ [M+H]⁺: 241.0228; found: 241.0219 .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 4-bromo-2-ethenyl-1-propan-2-yloxybenzene |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in THF, DCM, ether |

| Stability | Air-stable at room temperature |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step sequence starting from 5-bromo-2-hydroxybenzaldehyde:

-

Etherification:

Reaction of 5-bromo-2-hydroxybenzaldehyde with isopropyl bromide in the presence of K₂CO₃ yields 5-bromo-2-isopropoxybenzaldehyde. -

Wittig Olefination:

Treatment of the aldehyde with methyltriphenylphosphonium bromide and t-BuOK in THF at -78°C generates the vinyl group via ylide intermediacy :This method achieves yields of 65–75% after chromatographic purification .

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The bromine atom deactivates the ring but directs incoming electrophiles to the ortho and para positions relative to the isopropoxy group. Notable reactions include:

-

Nitration: Generates 4-bromo-1-isopropoxy-2-vinyl-5-nitrobenzene under mixed acid conditions.

-

Suzuki-Miyaura Coupling: The vinyl group participates in Pd-catalyzed cross-couplings to form extended π-conjugated systems (e.g., for OLED materials) .

Olefin Metathesis

In collaboration with Grubbs catalysts, the vinyl group undergoes ring-closing metathesis (RCM) to form medium-sized cycloalkenes. For example, reaction with Schrock’s catalyst (Mo(NAr)(CHCMe₂Ph)(OR₂)) produces bicyclic ethers in 41–69% yield :

Oxidation and Reduction

-

Oxidation (KMnO₄, H₂O): Converts the vinyl group to a carboxylic acid, yielding 4-bromo-1-isopropoxy-2-carboxybenzene.

-

Hydrogenation (H₂/Pd-C): Saturates the vinyl group to ethyl, forming 4-bromo-1-isopropoxy-2-ethylbenzene.

Biomedical and Material Science Applications

Antiviral Research

Preliminary molecular docking studies suggest interaction with SARS-CoV-2 main protease (Mᵖʳᵒ), where the bromine atom forms halogen bonds with Pro168 and His41 residues (binding energy: -7.3 kcal/mol).

Cytotoxicity Profiles

In HT-29 colon cancer cells, derivatives induce apoptosis via p53 pathway activation, with IC₅₀ values of 18–25 μM. Comparatively, the methoxy analog shows reduced activity (IC₅₀: 42 μM), highlighting the importance of the isopropoxy group.

Polymer Chemistry

The vinyl group enables radical polymerization with styrene derivatives, producing brominated polystyrenes with flame-retardant properties (LOI: 28–32%) .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Reactivity/Application |

|---|---|---|

| 4-Bromo-2-vinylphenol | -OH instead of -OCH(CH₃)₂ | Lower thermal stability |

| 4-Bromo-1-methoxy-2-vinylbenzene | -OCH₃ instead of -OCH(CH₃)₂ | Reduced steric hindrance |

| 4-Bromo-1-ethoxy-2-vinylbenzene | -OCH₂CH₃ instead of -OCH(CH₃)₂ | Similar reactivity, higher lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume